molecular formula C20H28O6 B3030652 (2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one CAS No. 93772-27-1

(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

Cat. No. B3030652
CAS RN: 93772-27-1
M. Wt: 364.4 g/mol
InChI Key: AOUAZUQTHDBROH-RGFDINKZSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C45H76O18 . It consists of a cyclopentaphenanthrene core with multiple hydroxyl groups and a methylidene moiety. The stereochemistry is crucial, as indicated by the various stereocenters. Refer to the ChemSpider entry for the detailed 3D structure .

Scientific Research Applications

Natural Diterpenoids: Cytotoxic and Antibacterial Activities

Natural diterpenoids, such as Kamebacetal A, share structural features with the queried compound, indicating potential for cytotoxic and antibacterial activities. Kamebacetal A demonstrates significant biological effects due to its complex ring system and functional groups, suggesting that compounds with similar structural attributes could be explored for their bioactive potential. These compounds' activities are primarily attributed to the conjugated α-methylene­cyclopentanone moiety, which is believed to interact with biological targets through a combination of ring strain and functional group orientation (Shi, Sun, & Pan, 2004).

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of cyclic compounds, like the oxabicyclo and azabicyclo derivatives, provides valuable insights into the manipulation of cyclic systems for the development of new chemical entities. These studies demonstrate the versatility of cyclic compounds in synthetic chemistry, enabling the creation of a wide range of molecules with potential pharmacological activities (Grošelj et al., 2005).

Potential for New Drug Development

The structural complexity and unique configurations of compounds similar to the queried molecule underscore their potential as scaffolds for new drug development. For example, studies on chromene derivatives and their complete chemical shift assignment through NMR have paved the way for understanding the interaction of such compounds with biological targets, suggesting their potential as leads for new anticancer drugs (Santana et al., 2020).

properties

IUPAC Name

(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O6/c1-9-10-7-11(21)12-18-6-4-5-17(2,3)13(18)16(24)20(25,26-8-18)19(12,14(9)22)15(10)23/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3/t10-,11-,12-,13-,15+,16-,18?,19-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUAZUQTHDBROH-RGFDINKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC23C1C(C(C45C2C(CC(C4O)C(=C)C5=O)O)(OC3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCC23[C@H]1[C@@H]([C@]([C@]45[C@H]2[C@H](C[C@H]([C@H]4O)C(=C)C5=O)O)(OC3)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 102587878

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Reactant of Route 2
(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Reactant of Route 3
(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Reactant of Route 4
(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Reactant of Route 5
(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one
Reactant of Route 6
(2S,3S,5S,8R,9S,10S,11S,18R)-3,9,10,18-Tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one

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